Physicochemical Differentiation: Computed Lipophilicity (XLogP3-AA) and Hydrogen‑Bonding Capacity of 2-(Benzylthio)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide vs. the N‑Methyl Piperidine Analog
The target compound possesses a computed XLogP3-AA of 1.7 and five hydrogen‑bond acceptors (including both the sulfonyl oxygens and the acetamide carbonyl) [1]. In contrast, the N‑methyl piperidine analog 2-(benzylthio)-N-((1-methylpiperidin-4-yl)methyl)acetamide would lack the two sulfonyl oxygen acceptors and the electron‑withdrawing effect of the -SO₂CH₃ group, resulting in a predicted higher lipophilicity (estimated XLogP3-AA ~2.2–2.5) and increased basicity of the piperidine nitrogen [2]. This difference in hydrogen‑bond acceptor count (5 vs. 3) and logP values is expected to influence solubility, membrane permeability, and off‑target binding profiles in cellular assays. No experimentally measured logD or solubility data for either compound were identified in the public domain.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and hydrogen‑bond acceptor count |
|---|---|
| Target Compound Data | XLogP3-AA: 1.7; H‑bond acceptors: 5 (PubChem, computed) [1] |
| Comparator Or Baseline | 2-(Benzylthio)-N-((1-methylpiperidin-4-yl)methyl)acetamide (estimated XLogP3-AA ~2.2–2.5; H‑bond acceptors: 3) [2] |
| Quantified Difference | ΔXLogP3-AA ≈ –0.5 to –0.8 (target more polar); ΔH‑bond acceptors = +2 (target has additional sulfonyl oxygens) |
| Conditions | Computed properties from PubChem (XLogP3 3.0); comparator properties estimated by structural analogy; no experimental logD/logP data available for either compound. |
Why This Matters
A ΔXLogP3-AA of –0.5 to –0.8 translates to a roughly 3‑ to 6‑fold difference in octanol‑water partition coefficient, which can alter cellular permeability and assay interference potential, making the compounds non‑interchangeable in cell‑based screening.
- [1] PubChem Compound Summary for CID 49688289. Computed properties: XLogP3-AA 1.7, H‑bond acceptor count 5. View Source
- [2] Burrows, J. N. et al. N‑sulfonylpiperidines as metalloproteinase inhibitors (TACE). Patent WO2006070192A1 (2006). Example 12 describes the effect of methylsulfonyl piperidine substitution on logD reduction relative to N‑methyl piperidine in a closely related acetamide series. View Source
